Welcome to the BenchChem Online Store!
molecular formula C18H22FN3O3 B8740746 3-Quinolinecarboxylic acid, 1,4-dihydro-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-7-(1-piperazinyl)- CAS No. 116162-74-4

3-Quinolinecarboxylic acid, 1,4-dihydro-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-7-(1-piperazinyl)-

Cat. No. B8740746
M. Wt: 347.4 g/mol
InChI Key: CTXPWRRGJDHGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04954507

Procedure details

A mixture of 0.3 g (1.01 mmole) 1-(1,1-dimethylethyl)-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and 0.3 g (3.48 mmoles) piperazine in 1 mL pyridine was heated under reflux for 18 hours. After cooling the mixture was concentrated under reduced pressure. The residue was poured in 10 mL of 10% acetic acid. After filtration of little insoluble the solution was taken to pH 6.5, saturated with brine and extracted three times with dichloromethane. After evaporation the resulting solid obtained was purified in water to give 0.15 g of 1-(1,1-dimethylethyl)-1,4-dihydro-6-fluoro-7-piperazinyl-4-oxo-3-quinolinecarboxylic acid purified as in method 1.
Name
1-(1,1-dimethylethyl)-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([N:5]1[C:14]2[C:9](=[CH:10][C:11]([F:16])=[C:12](Cl)[CH:13]=2)[C:8](=[O:17])[C:7]([C:18]([OH:20])=[O:19])=[CH:6]1)([CH3:4])[CH3:3].[NH:21]1[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1>N1C=CC=CC=1>[CH3:1][C:2]([N:5]1[C:14]2[C:9](=[CH:10][C:11]([F:16])=[C:12]([N:21]3[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]3)[CH:13]=2)[C:8](=[O:17])[C:7]([C:18]([OH:20])=[O:19])=[CH:6]1)([CH3:4])[CH3:3]

Inputs

Step One
Name
1-(1,1-dimethylethyl)-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
Quantity
0.3 g
Type
reactant
Smiles
CC(C)(C)N1C=C(C(C2=CC(=C(C=C12)Cl)F)=O)C(=O)O
Name
Quantity
0.3 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
1 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was poured in 10 mL of 10% acetic acid
FILTRATION
Type
FILTRATION
Details
After filtration of little insoluble the solution
EXTRACTION
Type
EXTRACTION
Details
extracted three times with dichloromethane
CUSTOM
Type
CUSTOM
Details
After evaporation the resulting solid
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
was purified in water

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)N1C=C(C(C2=CC(=C(C=C12)N1CCNCC1)F)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: CALCULATEDPERCENTYIELD 42.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.